![molecular formula C18H11F3N2O3S B2698154 6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one CAS No. 497078-68-9](/img/structure/B2698154.png)
6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2’,3’:4,5]thieno[2,3-b]pyridin-2(1H)-one” is a complex organic molecule. It contains several functional groups including a hydroxy group (-OH), a methoxy group (-OCH3), a trifluoromethyl group (-CF3), and a pyridinone group. The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the pyridinone group suggests that the compound may exhibit resonance, which could affect its chemical reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the functional groups present. For example, the hydroxy group could potentially be involved in acid-base reactions, while the trifluoromethyl group could potentially undergo halogen exchange reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the hydroxy and methoxy groups could make the compound soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Material Science Applications
Research on compounds structurally related to "4-hydroxy-7-(4-methoxyphenyl)-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one" includes developments in synthetic methodologies and the exploration of their material properties. For example, studies have focused on the demethylation of methoxyphenyl derivatives, a key step in the synthesis of complex organic compounds, demonstrating the adaptability of such chemistries to large-scale processes (Schmid et al., 2004). Additionally, rearrangement and cyclization reactions of hydroxyphenethyl-aminomethylthiophenes into thienotetrahydropyridines showcase the chemical versatility of related structures (Mackay & Waigh, 1982).
Luminescence and Photophysics
The luminescence properties of platinum complexes with substituted thienylpyridines, which share structural motifs with the chemical of interest, have been thoroughly investigated. These studies reveal detailed insights into the photoluminescence and electronic absorption spectra, providing a foundation for potential applications in light-emitting devices and optical materials (Kozhevnikov et al., 2009).
Chemical Synthesis and Reactivity
A range of synthetic approaches for creating derivatives of thienopyridines and related compounds has been developed. These include efficient synthesis techniques for arylthieno[3,2-b]pyridines and di(het)arylthieno[3,2-b]pyridines, highlighting the importance of these compounds in the development of novel chemical entities with potential applications in drug discovery and materials science (Puvvala et al., 2014).
Corrosion Inhibition
Research into pyridopyrimidinones derivatives demonstrates their utility as corrosion inhibitors, suggesting that structurally related compounds may also possess valuable industrial applications in protecting metals against corrosion. The synthesis and characterization of such derivatives offer insights into the design of more effective and environmentally friendly corrosion inhibitors (Abdallah et al., 2018).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-hydroxy-11-(4-methoxyphenyl)-13-(trifluoromethyl)-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F3N2O3S/c1-26-9-4-2-8(3-5-9)11-6-10(18(19,20)21)14-15-16(27-17(14)22-11)12(24)7-13(25)23-15/h2-7H,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAMRJLARKORAJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C4=C(S3)C(=CC(=O)N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2698071.png)

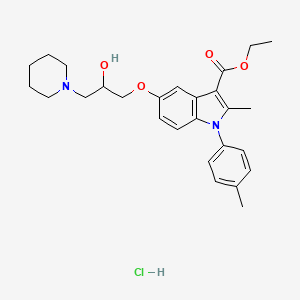
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)ethanesulfonamide](/img/structure/B2698075.png)
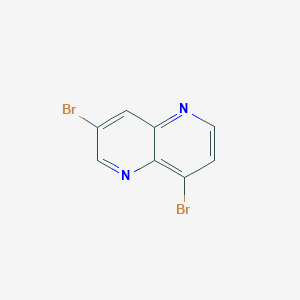
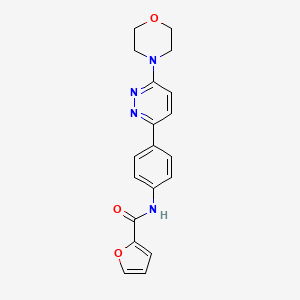
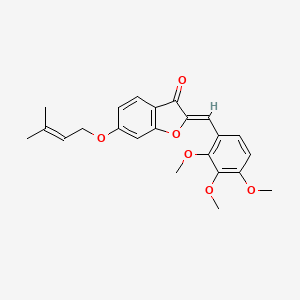
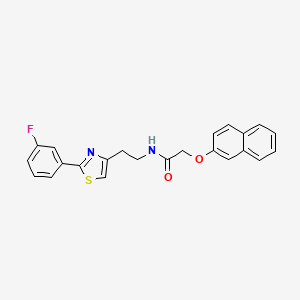
![(1R,5S)-tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate](/img/structure/B2698087.png)
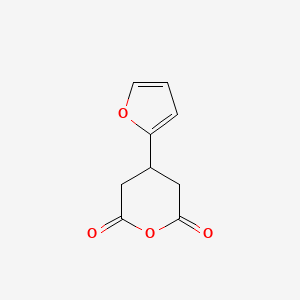

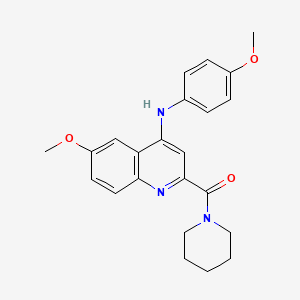

sulfamoyl}benzamide](/img/structure/B2698094.png)
